

# Application Notes and Protocols for SHP099, an Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP099    |           |
| Cat. No.:            | B15612028 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

SHP099 is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in various human cancers.[3] [4] SHP099 stabilizes SHP2 in an auto-inhibited conformation by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1] This allosteric inhibition prevents SHP2 from adopting its active conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on RTK signaling.

These application notes provide a summary of the in vitro cellular activities of **SHP099** and detailed protocols for key cell-based assays to evaluate its efficacy.

### **Data Presentation**

# Table 1: In Vitro Inhibitory Activity of SHP099 against SHP2 Enzymes



| Enzyme Target    | IC50 (μM)     | Notes                                                                  |
|------------------|---------------|------------------------------------------------------------------------|
| SHP2 (Wild-Type) | 0.071 - 0.690 | Potent inhibition of wild-type SHP2.[1][5]                             |
| SHP2 D61Y        | 1.241         | Mutant associated with Noonan syndrome.[5]                             |
| SHP2 E69K        | 0.416         | Mutant found in leukemia.[5]                                           |
| SHP2 A72V        | 1.968         | Mutant associated with Noonan syndrome.[5]                             |
| SHP2 E76K        | 2.896         | Oncogenic mutant that destabilizes the auto-inhibited conformation.[5] |

Table 2: Cellular Activity of SHP099 in Cancer Cell Lines



| Cell Line   | Cancer Type                              | Assay Type         | IC50 (μM)      | Notes                                      |
|-------------|------------------------------------------|--------------------|----------------|--------------------------------------------|
| MV-4-11     | Acute Myeloid<br>Leukemia                | Cell Viability     | 0.32           | [5]                                        |
| TF-1        | Erythroleukemia                          | Cell Viability     | 1.73           | [5]                                        |
| KYSE-520    | Esophageal<br>Squamous Cell<br>Carcinoma | p-ERK Inhibition   | ~0.25          | SHP2-dependent cell line.[1]               |
| KYSE-520    | Esophageal<br>Squamous Cell<br>Carcinoma | Cell Proliferation | 5.14           | [6]                                        |
| MDA-MB-468  | Breast Cancer                            | p-ERK Inhibition   | ~0.25          | SHP2-dependent cell line.[1]               |
| Detroit 562 | Pharyngeal<br>Carcinoma                  | Cell Proliferation | 3.76           | EGFR-driven cell line.[6]                  |
| PC9         | Non-Small Cell<br>Lung Cancer            | Cell Viability     | 7.536 (24h)    | [7]                                        |
| PC9GR       | Non-Small Cell<br>Lung Cancer            | Cell Viability     | 8.900 (24h)    | [7]                                        |
| RPMI-8226   | Multiple<br>Myeloma                      | Cell Viability     | Dose-dependent | [8]                                        |
| NCI-H929    | Multiple<br>Myeloma                      | Cell Viability     | Dose-dependent | [8]                                        |
| SUM-52      | Breast Cancer                            | Cell Proliferation | 49.62          | FGFR-driven,<br>resistant to<br>SHP099.[6] |
| KATO III    | Gastric<br>Carcinoma                     | Cell Proliferation | 17.28          | FGFR-driven,<br>resistant to<br>SHP099.[6] |
| JHH-7       | Hepatocellular<br>Carcinoma              | Cell Proliferation | 45.32          | FGFR-driven, resistant to                  |



|       |                             |                    |              | SHP099.[6]                                 |
|-------|-----------------------------|--------------------|--------------|--------------------------------------------|
| Нер3В | Hepatocellular<br>Carcinoma | Cell Proliferation | 19.08        | FGFR-driven,<br>resistant to<br>SHP099.[6] |
| 4T1   | Breast Cancer               | Cell Viability     | 32.4 - 119.3 | [5]                                        |

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: SHP2 signaling pathway and point of inhibition by SHP099.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating SHP099 in vitro.

# Experimental Protocols Western Blot for Phospho-ERK (p-ERK) Inhibition



This protocol is used to determine the effect of **SHP099** on the phosphorylation status of ERK, a key downstream effector of the SHP2 signaling pathway.

#### Materials and Reagents:

- Cancer cell lines (e.g., KYSE-520, MDA-MB-468)
- SHP099 (stock solution in DMSO)
- · Cell culture medium
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (BCA or Bradford)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-SHP2 (Tyr542), anti-total SHP2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
   Treat cells with various concentrations of SHP099 (e.g., 0.1 to 10 μM) or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.

## **Cell Viability Assay (CCK-8 or MTT)**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with **SHP099**.

#### Materials and Reagents:

- Cancer cell lines (e.g., RPMI-8226, NCI-H929)
- SHP099
- Cell culture medium
- · 96-well plates
- CCK-8 or MTT reagent



Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of **SHP099** for different time points (e.g., 24, 48, 72 hours).[8]
- Assay:
  - For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
  - For MTT: Add MTT reagent and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and incubate until the formazan crystals are dissolved.
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the IC50 value.

### **Colony Formation Assay**

This assay assesses the long-term effect of **SHP099** on the ability of single cells to proliferate and form colonies.

Materials and Reagents:

- Cancer cell lines
- SHP099
- · Cell culture medium
- · 6-well plates



- Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
- PBS

#### Procedure:

- Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
- Treatment: Treat the cells with various concentrations of **SHP099**.
- Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the appropriate concentration of **SHP099** every 2-3 days.
- Staining:
  - Wash the colonies with PBS.
  - Fix the colonies with methanol or paraformaldehyde.
  - Stain the colonies with crystal violet solution for 10-30 minutes.
- Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).
- Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.

# **Cellular Thermal Shift Assay (CETSA) for Target Engagement**

CETSA is a biophysical method to verify the direct binding of **SHP099** to SHP2 in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

#### Materials and Reagents:

• Cells expressing the target protein (e.g., HEK293T cells transiently transfected with SHP2)



- SHP099
- PBS
- · Lysis buffer with protease inhibitors
- PCR tubes or 384-well plate
- Thermal cycler
- Equipment for protein detection (e.g., Western blot or InCell Pulse technology)

#### Procedure:

- Cell Treatment: Treat intact cells with SHP099 or vehicle (DMSO) at the desired concentration and incubate.
- Heating: Aliquot the cell suspension into PCR tubes or a 384-well plate and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
- Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by centrifugation.
- Detection: Analyze the amount of soluble SHP2 in the supernatant at each temperature using Western blotting or a more high-throughput method like the InCell Pulse assay.[9]
- Analysis: Plot the amount of soluble protein as a function of temperature to generate a
  melting curve. The shift in the melting temperature (ΔTm) in the presence of SHP099
  indicates target engagement.[10] A dose-dependent stabilization of SHP2 by SHP099 can
  also be assessed.[10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. sellerslab.org [sellerslab.org]
- 2. Protein tyrosine phosphatase SHP-2: A proto-oncogene product that promotes Ras activation PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SHP099, an Allosteric SHP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612028#shp099-in-vitro-cell-based-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com